

# BIIB028 Safety and Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

Get Quote

| Parameter                                               | Summary Data                                                                                                       |
|---------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Trial Design                                            | Phase I, dose-escalation (3+3 design) in patients with refractory metastatic or locally advanced solid tumors [1]. |
| Administration                                          | Intravenously twice a week in 21-day cycles [1].                                                                   |
| Maximum Tolerated Dose (MTD)                            | 144 mg/m <sup>2</sup> [1] [2].                                                                                     |
| Dose-Limiting Toxicities (DLTs)                         | Syncope (n=1) and fatigue (n=1) [1] [2].                                                                           |
| Most Common Drug-Related Adverse Events (All Grades, %) | Fatigue (46%), Diarrhea (44%), Nausea (44%), Vomiting (29%), Hot Flushes (29%), Abnormal Dreams (17%) [1] [2].     |
| Severity of Common AEs                                  | Primarily Grade 1 or 2 [1] [2].                                                                                    |

| **Pharmacokinetic Half-Life** | Prodrug (BIIB028): ~0.5 hours Active Metabolite (CF2772): ~2.1 hours [1]. || **Key Pharmacodynamic Effects** | Significant increase in Hsp70 in peripheral blood mononuclear cells (at doses  $\geq 48$  mg/m<sup>2</sup>). Significant decrease in circulating HER2 extracellular domain [1] [2]. || **Preliminary Efficacy** | Stable disease for at least 8 cycles (24 weeks) was achieved in 5 out of 41 patients (12%) [1] [2]. |

## Experimental Protocol from the Key Study

For researchers, the methodological details of the cited trial are as follows [1]:

- **Patient Population:** Adults with histologically confirmed solid tumors that had failed standard therapies. Participants were required to have an ECOG performance status of  $\leq 2$  and adequate organ function.
- **Dosing Schedule:** BIIB028 was administered intravenously over 30 minutes (later amended to 1 hour at the 144 mg/m<sup>2</sup> dose) twice per week on Days 1, 4, 8, 11, 15, and 18 of a 21-day cycle.
- **Dose Escalation:** The study used a standard 3+3 design, starting at 6 mg/m<sup>2</sup> and escalating to 192 mg/m<sup>2</sup>.
- **Safety Assessment:** DLTs were assessed during the first cycle (21 days). Safety was monitored via continuous adverse event reporting, physical examinations, and laboratory tests (hematology, clinical chemistry, cortisol, ACTH).
- **Pharmacokinetic Analysis:** Plasma concentrations of the prodrug BIIB028 and its active metabolite, CF2772, were determined using mass spectrometry. Pharmacokinetic parameters were calculated using non-compartmental analysis.
- **Pharmacodynamic Analysis:** Target engagement was evaluated by measuring Hsp70 induction in peripheral blood mononuclear cells and the reduction of circulating HER2 extracellular domain.

## Mechanism of Action Diagram

The following diagram illustrates the mechanism of BIIB028 and the subsequent experimental confirmation of its target engagement, based on the broader context of HSP90 inhibitor function [3] [4].



Click to download full resolution via product page

The diagram shows the workflow from prodrug administration to measurable biological effects. BIIB028 is a prodrug converted in vivo to the active metabolite CF2772 [1]. CF2772 inhibits HSP90 by binding to its N-terminal ATP-binding pocket, disrupting its chaperone function and leading to the degradation of client oncoproteins [1] [4]. This mechanism is confirmed in trials by the dose-dependent increase in HSP70 (a compensatory stress response) and decrease in client proteins like HER2 [1] [2].

## Insights for Drug Development Professionals

The Phase I data indicates that BIIB028 has a **manageable and predictable safety profile**. The adverse events observed are largely consistent with the known class effects of first-generation N-terminal HSP90 inhibitors [4] [5]. The robust pharmacodynamic evidence (HSP70 induction and HER2 reduction) confirms that the compound effectively engages its intended target at dose levels  $\geq 48$  mg/m<sup>2</sup> [1].

To further your research, I suggest:

- **Consulting Clinical Trial Registries:** Websites like ClinicalTrials.gov may contain full trial protocols and results for BIIB028 and other HSP90 inhibitors, which could allow for cross-trial comparisons.
- **Reviewing Meta-Analyses:** Look for systematic reviews and meta-analyses that compare the safety and efficacy of different HSP90 inhibitors across multiple clinical trials.
- **Investigating Newer Strategies:** Recent research is moving beyond N-terminal inhibition. Exploring strategies that target specific HSP90 isoforms or the protein-protein interactions between HSP90 and its co-chaperones may reveal compounds with improved therapeutic indices [3] [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I Study of BIIB028, a selective heat shock protein 90 ... [pmc.ncbi.nlm.nih.gov]
2. Phase I Study of BIIB028, a Selective Heat Shock Protein 90 ... [pubmed.ncbi.nlm.nih.gov]

3. Advances in the structures, mechanisms and targeting of ... [nature.com]

4. Targeting HSP90 as a Novel Therapy for Cancer [mdpi.com]

5. Is the C-Terminal Domain an Effective and Selective Target ... [mdpi.com]

To cite this document: Smolecule. [BIIB028 Safety and Pharmacokinetic Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547871#biib028-safety-profile-comparison>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)